Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and other biochemical applications due to its protective groups, which prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(Z)-OH typically involves the protection of the amino groups of lysine. The process begins with the reaction of lysine with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the protected lysine derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions include deprotected lysine derivatives and peptides with specific sequences, depending on the intended application.
Scientific Research Applications
Boc-D-Lys(Z)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: For attaching biomolecules to surfaces or other molecules.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The protective groups on Boc-D-Lys(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc and Cbz groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. This compound does not have a direct biological target but facilitates the synthesis of biologically active peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, N2-((1,1-dimethylethoxy)carbonyl)-: Similar in structure but lacks the Cbz group.
L-Lysine, N6-((phenylmethoxy)carbonyl)-: Similar in structure but lacks the Boc group.
Uniqueness
Boc-D-Lys(Z)-OH is unique due to the presence of both Boc and Cbz protective groups, providing dual protection for the amino groups. This dual protection allows for more precise and controlled peptide synthesis, making it a valuable tool in biochemical research and drug development.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-45-9, 55878-47-2 | |
Record name | L-Lysine, N2-((1,1-dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boc-Lys(Z)-OH | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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